2-(1,2,4-Oxadiazol-3-yl)butan-2-amine hydrochloride is a chemical compound classified within the oxadiazole family, characterized by a five-membered heterocyclic structure containing two nitrogen and one oxygen atom. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural properties. The molecular formula for 2-(1,2,4-oxadiazol-3-yl)butan-2-amine hydrochloride is C6H10ClN3O, and it has the CAS number 2751614-90-9.
The synthesis of 2-(1,2,4-oxadiazol-3-yl)butan-2-amine hydrochloride typically involves the following methods:
The specific conditions such as temperature, solvent choice, and reaction time are critical in determining the yield and purity of the final product. Additionally, purification methods like recrystallization or chromatography may be employed to isolate the desired compound.
The structure of 2-(1,2,4-oxadiazol-3-yl)butan-2-amine hydrochloride features a butanamine chain attached to a 1,2,4-oxadiazole ring. The oxadiazole ring contributes to the compound's reactivity and biological activity.
The molecular weight of this compound is approximately 177.62 g/mol. The InChI identifier for this compound is InChI=1S/C6H10N3O.ClH/c1-4(7)6-9-5(8)10-11-6;/h4H,1-3H3;1H.
The chemical reactivity of 2-(1,2,4-oxadiazol-3-yl)butan-2-amine hydrochloride includes:
The specific products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield nitro derivatives while substitution reactions can produce various substituted oxadiazoles.
The mechanism of action for 2-(1,2,4-oxadiazol-3-yl)butan-2-amine hydrochloride primarily involves its interaction with biological targets such as enzymes or microbial cell membranes.
In medicinal applications, this compound may inhibit specific enzymes or disrupt cellular functions through membrane interactions. The precise pathways depend on its chemical structure and the biological context in which it is applied.
The physical properties of 2-(1,2,4-oxadiazol-3-yl)butan-2-amine hydrochloride include:
Key chemical properties include:
These properties make it suitable for various applications in both laboratory settings and industrial processes.
The applications of 2-(1,2,4-oxadiazol-3-y)butan-2-amino hydrochloride are diverse:
This compound's unique properties make it a subject of interest for ongoing research in various scientific fields.
CAS No.: 6596-96-9
CAS No.: 6740-85-8
CAS No.: 37658-95-0
CAS No.:
CAS No.: 951163-61-4
CAS No.: 8028-48-6